molecular formula C11H10F6N2O4S B5069910 N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-nitroaniline

N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-nitroaniline

Cat. No.: B5069910
M. Wt: 380.27 g/mol
InChI Key: AXOOGHCZRZPZLW-UHFFFAOYSA-N
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Description

N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-nitroaniline is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its incorporation of a hexafluoropropylsulfonyl group, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-nitroaniline typically involves multiple steps:

    Sulfonylation: The addition of a hexafluoropropylsulfonyl group.

    Ethylation: The attachment of an ethyl group to the nitrogen atom.

Each step requires specific reagents and conditions:

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Sulfonylation: Hexafluoropropylsulfonyl chloride in the presence of a base such as pyridine.

    Ethylation: Ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-nitroaniline can undergo various chemical reactions:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the ethyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-nitroaniline is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The hexafluoropropylsulfonyl group can enhance binding affinity and specificity, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-(trifluoromethylsulfonyl)-2-nitroaniline
  • N-ethyl-4-(pentafluoroethylsulfonyl)-2-nitroaniline
  • N-ethyl-4-(heptafluoropropylsulfonyl)-2-nitroaniline

Uniqueness

N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-nitroaniline is unique due to the specific arrangement and number of fluorine atoms in the hexafluoropropylsulfonyl group. This imparts distinct chemical properties such as increased stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6N2O4S/c1-2-18-7-4-3-6(5-8(7)19(20)21)24(22,23)11(16,17)9(12)10(13,14)15/h3-5,9,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOOGHCZRZPZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)C(C(C(F)(F)F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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